(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Description
(6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a phenylmethylidene group, an imino group, and a thiadiazolo ring fused with a pyrimidine ring. The presence of multiple functional groups and aromatic rings makes this compound interesting for various chemical and biological applications.
Properties
Molecular Formula |
C26H28N4O3S |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(6Z)-6-[[4-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H28N4O3S/c1-16(2)14-22-29-30-24(27)21(25(31)28-26(30)34-22)15-19-8-10-20(11-9-19)32-12-13-33-23-17(3)6-5-7-18(23)4/h5-11,15-16,27H,12-14H2,1-4H3/b21-15-,27-24? |
InChI Key |
LCSLBTCHISDRCB-QGNOBFDASA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)CC(C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiadiazolo Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic conditions.
Introduction of the Phenylmethylidene Group: This step involves the condensation of the thiadiazolo ring with a benzaldehyde derivative in the presence of a base such as sodium hydroxide.
Attachment of the Dimethylphenoxyethoxy Group: This is typically done through an etherification reaction using 2,6-dimethylphenol and an appropriate ethylene glycol derivative.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Using catalysts and optimizing temperature and pressure conditions to enhance reaction rates and yields.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Major Products
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the compound, such as amines and alcohols.
Substitution Products: Nitrated, sulfonated, and halogenated derivatives.
Scientific Research Applications
(6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE stands out due to its unique combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
